Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

Description

Molecular Architecture and IUPAC Nomenclature

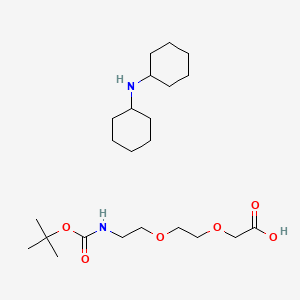

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate (CAS: 560088-79-1) is a complex organic salt featuring a hybrid polyethylene glycol (PEG)-based backbone coupled with a dicyclohexylamine counterion. The molecular formula is C23H44N2O6 , with a molecular weight of 444.61 g/mol .

Key Structural Components:

- PEG-like backbone : A 13-atom chain containing three ether oxygen atoms (3,8,11-trioxa) and one amide nitrogen (5-aza).

- Ester group : A 2,2-dimethyl-4-oxo moiety at position 4.

- Dicyclohexylamine : A bicyclic secondary amine serving as the counterion.

The IUPAC name systematically describes the compound as follows:

- Main chain : 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate (tridecan-13-oate indicates a 13-carbon chain with an ester at position 13).

- Counterion : Dicyclohexylamine (N-cyclohexylcyclohexanamine).

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C23H44N2O6 | |

| Molecular weight | 444.61 g/mol | |

| Key functional groups | Ester, ether, amide, amine |

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are limited due to its salt nature and conformational flexibility. However, studies on analogous PEG-containing molecules provide insights:

Conformational Flexibility:

- The **3,8,

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H21NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h11-13H,1-10H2;4-8H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUXEYKTUQROOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373151 | |

| Record name | 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560088-79-1 | |

| Record name | 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1 2-[2-(Boc-amino)ethoxy]ethoxyacetic acid (dicyclohexylammonium) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Selection and Stock Solution Preparation

- The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil for formulation purposes.

- Stock solutions are prepared by dissolving precise amounts of the compound in solvents to achieve desired molarities (1 mM, 5 mM, 10 mM). For example:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.2492 | 0.4498 | 0.2249 |

| 5 mg | 11.2458 | 2.2492 | 1.1246 |

| 10 mg | 22.4916 | 4.4983 | 2.2492 |

Salt Formation Procedure

- The Boc-protected acid and dicyclohexylamine are combined in a stoichiometric ratio.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or ethanol under inert atmosphere to prevent moisture interference.

- The mixture is stirred at ambient temperature until the salt precipitates or the solution becomes clear, indicating complete reaction.

- The product is isolated by filtration or solvent evaporation and dried under vacuum.

Research Findings and Optimization Notes

- The compound’s preparation is optimized by controlling solvent polarity and temperature to maximize yield and purity.

- Ultrasonic treatment and vortex mixing are recommended to ensure complete dissolution during stock solution preparation.

- The order of solvent addition is critical in formulation to maintain solution clarity and prevent precipitation.

- The compound’s unique structure combining cyclic amines and polyether chains requires careful handling to avoid hydrolysis or degradation during synthesis.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Boc-protected polyether acid, dicyclohexylamine |

| Solvents | DMSO, PEG300, Tween 80, corn oil, dichloromethane, ethanol |

| Reaction conditions | Room temperature to mild heating (up to 37°C), inert atmosphere |

| Molar ratios | 1:1 acid to dicyclohexylamine |

| Purification methods | Recrystallization, chromatography |

| Storage conditions | Sealed, moisture-free, -80°C (up to 6 months), -20°C (up to 1 month) |

| Solubility enhancement | Ultrasonic bath, vortex mixing, heating |

| Application notes | Used as intermediate in ADC linkers, protein degraders, and pharmaceutical synthesis |

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Dicyclohexylamine derivatives are often explored for their potential therapeutic effects. The specific compound has been investigated for:

- Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting that dicyclohexylamine derivatives may also possess such activity. For instance, a study highlighted the efficacy of related compounds against various bacterial strains .

- Drug Delivery Systems: The compound's ability to form stable complexes with drugs enhances solubility and bioavailability. Research indicates that it can be utilized in formulating drug delivery systems that improve the pharmacokinetics of poorly soluble drugs .

Material Science

In material science, dicyclohexylamine derivatives are being studied for their role in:

- Polymer Chemistry: They can act as intermediates in the synthesis of polyurethanes and other polymers. Their unique chemical structure allows for the modification of polymer properties such as flexibility and thermal stability .

- Surface Coatings: The compound has potential applications in developing surface coatings that require specific chemical resistance and durability properties. Research indicates that incorporating such amine compounds can enhance the adhesion and performance of coatings .

Data Table: Summary of Applications

| Application Area | Potential Uses | Relevant Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | |

| Drug delivery systems | ||

| Material Science | Polymer synthesis | |

| Surface coatings |

Case Study 1: Antimicrobial Efficacy

A research study conducted on various dicyclohexylamine derivatives showed significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess efficacy, demonstrating that modifications to the amine structure could enhance potency.

Case Study 2: Drug Delivery Enhancement

In a formulation study, dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate was used to improve the solubility of a poorly soluble drug. The results indicated a marked increase in drug absorption in vivo when administered with this compound compared to traditional formulations.

Mechanism of Action

The mechanism of action of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(a) 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic Acid (CAS 108466-89-3)

- Molecular Formula: C11H21NO6

- Molecular Weight : 263.29 g/mol

- Key Differences: Lacks the DCHA counterion, resulting in reduced solubility in non-polar solvents. Directly used as an intermediate in ADC synthesis .

- Applications : Intermediate for synthesizing DCHA salts or other conjugates.

(b) tert-Butyl 4-(Methylamino)piperidine-1-carboxylate (CAS 301225-58-1)

(c) 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaeicosan-20-oic Acid (CAS 756525-91-4)

- Similarity Score : 0.83 (longer PEG chain)

- Key Differences : Extended PEG backbone (5 ethylene glycol units vs. 3), enhancing aqueous solubility.

- Applications : Used in long-chain bioconjugates requiring deeper tissue penetration.

Physicochemical and Functional Comparison

Biological Activity

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate (CAS No. 560088-79-1) is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure incorporates multiple functional groups that may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in protein degradation and necroptosis. It has been noted for its role in the development of PROteolysis TArgeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. This mechanism is particularly relevant in the context of diseases where protein dysregulation is a factor .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by modulating apoptotic pathways and inhibiting cell proliferation. Dicyclohexylamine derivatives have been explored for their potential in targeting cancer cells through selective degradation of oncogenic proteins .

Neuroprotective Effects

Some studies suggest that the compound may possess neuroprotective properties, potentially through the inhibition of necroptosis—a form of programmed cell death implicated in neurodegenerative diseases. The modulation of MLKL (Mixed Lineage Kinase Domain-Like) pathways has been highlighted as a critical mechanism .

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Neuroprotection | Potential reduction in neurodegeneration | |

| Protein Degradation | Effective in PROTAC development |

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of Dicyclohexylamine derivatives against various cancer cell lines, significant reductions in cell viability were observed at concentrations ranging from 10 to 100 µM. The study concluded that the compound's ability to induce apoptosis and inhibit cell cycle progression could be harnessed for therapeutic purposes.

Case Study 2: Neuroprotective Mechanisms

A separate investigation focused on the neuroprotective effects of similar compounds revealed that treatment with Dicyclohexylamine derivatives led to decreased markers of necroptosis in neuronal cell cultures. This suggests a potential application in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

The compound is typically synthesized via coupling reactions involving Boc-protected amino-PEG2-acetic acid (Boc-AEEA-OH, CAS 108466-89-3) with dicyclohexylamine. Key steps include:

- Synthesis : Activation of the carboxylic acid group using HBTU or NHS esters in DMF, followed by amine coupling .

- Purification : Reverse-phase HPLC (≥95% purity) or column chromatography .

- Characterization : H NMR for structural confirmation (e.g., PEG spacer peaks at δ 3.5–3.7 ppm, Boc-group at δ 1.4 ppm) and LC-MS for molecular weight verification (expected [M+H]: 444.61) .

Q. How should researchers assess the compound’s stability under experimental conditions?

Stability is highly solvent- and temperature-dependent:

- Storage : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the ester and Boc groups. Avoid repeated freeze-thaw cycles .

- In solution : Use anhydrous DMF or DMSO; avoid aqueous buffers at pH >7, which accelerate degradation. Monitor via HPLC for byproducts like free Boc-AEEA-OH (retention time shifts) .

Q. What are its primary applications in academic research?

- PROTAC Linkers : The PEG spacer enables controlled distance between E3 ligase binders and target protein ligands .

- Pharmaceutical Intermediates : Used in semaglutide (anti-diabetic drug) synthesis as a side-chain component .

- Antibody-Drug Conjugates (ADCs) : Serves as a hydrophilic linker to improve solubility and reduce aggregation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity data between suppliers?

Variations in purity (e.g., 95% vs. 98%) often arise from differences in analytical methods:

- HPLC Methods : Compare gradients (e.g., C18 columns, 0.1% TFA in water/acetonitrile) and ensure UV detection at 220–254 nm .

- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to cross-validate purity .

- Supplier Validation : Request batch-specific CoA (Certificate of Analysis) with detailed chromatograms .

Q. What strategies optimize the compound’s solubility in aqueous buffers for biological assays?

Despite its PEG spacer, the compound is hydrophobic due to the dicyclohexylamine counterion. Strategies include:

- Co-solvents : Use 10–20% DMSO/PEG-400 to maintain solubility without denaturing proteins .

- Micelle Formation : Incorporate surfactants (e.g., Tween-80) at concentrations above CMC (critical micelle concentration) .

- Salt Exchange : Replace dicyclohexylamine with sodium/potassium salts for improved aqueous compatibility .

Q. How can researchers address challenges in quantifying degradation products during long-term stability studies?

Degradation pathways include hydrolysis (ester/Boc groups) and oxidation (PEG chain):

- Forced Degradation : Expose to heat (40°C), UV light, or acidic/basic conditions to identify major degradants .

- LC-MS/MS : Use high-resolution mass spectrometry to detect low-abundance species (e.g., de-Boc product, m/z 344.3) .

- Stability-Indicating Assays : Validate HPLC methods with spiked degradation samples to ensure specificity .

Q. What experimental design considerations are critical for using this compound in PROTAC synthesis?

Key factors include:

- Linker Length : The 8-atom PEG spacer (3,8,11-trioxa-5-azatridecan) balances flexibility and steric effects .

- Coupling Efficiency : Optimize stoichiometry (1.2–1.5 eq. of compound relative to E3 ligase binder) to minimize unreacted intermediates .

- In-Cell Efficacy : Validate PROTAC activity via Western blot (target protein degradation) and cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.